Cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl): Structural Dynamics, Biosynthesis, and Pharmacological Profiling
Cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl): Structural Dynamics, Biosynthesis, and Pharmacological Profiling
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl), widely known in pharmacological literature as BE-18257B or WS-7338B , is a naturally occurring cyclic pentapeptide and a highly selective antagonist of the Endothelin A (ET-A) receptor[1][2]. Originally isolated from the fermentation broth of Streptomyces misakiensis and Streptomyces cacaoi, this secondary metabolite represents a critical structural template in the development of cardiovascular therapeutics targeting endothelin-mediated vasoconstriction[2][3].
As a Senior Application Scientist, I have structured this guide to move beyond basic molecular descriptions. We will deconstruct the physicochemical properties, the non-ribosomal peptide synthetase (NRPS) biosynthetic pathways, and the specific conformational constraints that dictate its receptor affinity. Furthermore, this document provides field-validated protocols for its isolation and pharmacological evaluation, ensuring a self-validating experimental framework for your laboratory.
Chemical Structure and Conformational Analysis
The biological efficacy of BE-18257B is intrinsically linked to its rigid, pre-organized macrocyclic structure. The exact stereochemical sequence is cyclo(-D-Glu-L-Ala-D-allo-Ile-L-Leu-D-Trp-) [2]. The presence of three D-amino acids is a hallmark of non-ribosomal biosynthesis and is critical for proteolytic stability and spatial geometry[2][4].
3D Conformational Dynamics
High-resolution 1H NMR spectroscopy and simulated annealing calculations reveal a highly constrained solution conformation[5]. The backbone architecture is defined by two distinct structural motifs:
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Type-II β -turn: Facilitates the reversal of the peptide chain direction.
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Inverse γ -turn: Further compacts the cyclic structure.
Intramolecular Hydrogen Bonding: The structural rigidity is maintained by central transannular hydrogen bonds. Specifically, the amide proton (HN) of D-Glu(1) donates to the carbonyl (C=O) of D-allo-Ile(3), while the HN of D-allo-Ile(3) reciprocates to the C=O of D-Glu(1)[5]. The low temperature sensitivity of these specific NH protons confirms their deep burial within the hydrogen-bonded network, shielding them from solvent exchange[5].
Structure-Activity Relationship (SAR)
Computer-aided molecular modeling demonstrates that the 3D structure of BE-18257B closely mirrors that of BQ-123 (another potent ET-A antagonist) and mimics the C-terminal tail (residues 6-8) of Endothelin-1 (ET-1)[5][6]. This structural mimicry is the primary determinant for its competitive binding at the ET-A receptor site[6].
Physicochemical Properties
Understanding the physicochemical profile of BE-18257B is essential for optimizing extraction solvents, chromatographic mobile phases, and assay buffers.
| Property | Value / Description |
| Chemical Name | Cyclo(D- α -glutamyl-L-alanyl-D-allo-isoleucyl-L-leucyl-D-tryptophyl) |
| Common Synonyms | BE-18257B, WS-7338B[1] |
| CAS Registry Number | 136553-74-7[1][7] |
| Molecular Formula | C 31 H 44 N 6 O 7 [7] |
| Molecular Weight | 612.72 g/mol |
| Stereocenters | 3 D-amino acids, 2 L-amino acids[2] |
| Solubility Profile | Soluble in Methanol, Acetone, and DMSO; Poorly soluble in water[8][9] |
| Key Structural Features | Macrocyclic ring, Type-II β -turn, Inverse γ -turn[5] |
Biosynthesis: The NRPS Pathway
In Streptomyces species (e.g., S. cacaoi CA-170360), BE-18257B is not synthesized by the ribosome. Instead, it is assembled by a massive multimodular enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS)[3][4]. The biosynthetic gene cluster (BGC) contains tandem NRPS genes responsible for selecting, activating, and condensing the specific amino acids, including the critical epimerization steps that convert L-amino acids to their D-enantiomers[4].
Figure 1: NRPS modular assembly and macrocyclization workflow for BE-18257B.
Pharmacology and Receptor Antagonism
Endothelin-1 (ET-1) is one of the most potent endogenous vasoconstrictors known, acting primarily through the ET-A receptor located on vascular smooth muscle cells[8]. Overactivation of this pathway is implicated in hypertension and heart failure.
BE-18257B acts as a competitive, highly selective ET-A receptor antagonist[5][8]. By occupying the ET-A receptor, BE-18257B prevents ET-1 from binding, thereby halting the Gq-protein coupled cascade that normally leads to Phospholipase C (PLC) activation, inositol triphosphate (IP3) generation, and the subsequent intracellular calcium surge required for smooth muscle contraction.
Figure 2: Mechanism of ET-A receptor antagonism by BE-18257B blocking vasoconstriction.
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Causality for each major step is provided so researchers can troubleshoot and adapt the methodologies.
Protocol 1: Isolation and MS-Guided Purification from Streptomyces
Objective: To extract and purify BE-18257B from bacterial culture with high fidelity.
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Fermentation: Culture Streptomyces cacaoi (e.g., strain R2A-843A or CA-170360) in R2YE or MPG liquid medium for 14–21 days at 28°C[4][9].
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Causality: Extended fermentation is required because secondary metabolites like cyclic peptides are synthesized during the stationary phase (idiophase) of bacterial growth.
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Solvent Extraction: Harvest the mycelium via centrifugation (4000 x g, 15 min). Extract the mycelial pellet using 100% Methanol or Acetone[8][9].
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Causality: BE-18257B is highly hydrophobic due to its alkyl side chains (Ala, Ile, Leu) and indole ring (Trp). Alcohols or ketones efficiently disrupt the cell matrix and solubilize the peptide, leaving highly polar cellular debris behind.
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Crude Fractionation: Concentrate the extract in vacuo and partition between ethyl acetate and water. Retain the ethyl acetate layer.
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HPLC Purification: Inject the concentrated organic phase onto a semi-preparative Reversed-Phase C18 HPLC column. Use a linear gradient of Acetonitrile/Water (containing 0.1% TFA).
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Causality: The C18 stationary phase interacts with the peptide's hydrophobic residues. TFA acts as an ion-pairing agent, sharpening the chromatographic peaks by suppressing the ionization of the glutamyl carboxyl group.
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Validation: Collect fractions and verify the presence of BE-18257B via High-Resolution Mass Spectrometry (HRMS) looking for the [M+H]+ ion at m/z ~613.3. Confirm the stereochemistry via 1H NMR and Marfey's analysis[5][9].
Protocol 2: Radioligand Binding Assay for ET-A Antagonism
Objective: To quantify the binding affinity ( IC50 ) of BE-18257B to the ET-A receptor.
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Membrane Preparation: Isolate porcine aortic smooth muscle tissue. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors) and centrifuge at 40,000 x g to pellet the membrane fraction[8][10].
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Causality: Porcine aortic smooth muscle is historically validated to express a high density of functional ET-A receptors, providing a robust signal-to-noise ratio for the assay[8].
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Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 50 pM of 125 I-ET-1 (radioligand), and varying concentrations of BE-18257B (10 −10 to 10 −5 M) in a final volume of 250 µL assay buffer.
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Equilibration: Incubate the mixture at 25°C for 60 minutes.
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Causality: 60 minutes at room temperature allows the competitive binding between the radioligand and the antagonist to reach thermodynamic equilibrium without degrading the membrane proteins.
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Separation: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.1% polyethyleneimine (PEI). Wash filters three times with ice-cold buffer.
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Causality: PEI pre-soaking neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly basic/sticky 125 I-ET-1 peptide to the filter itself.
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Quantification & Validation: Count the retained radioactivity using a gamma counter. Define non-specific binding (NSB) using parallel wells containing 1 µM unlabeled ET-1. Calculate the IC50 using non-linear regression analysis (GraphPad Prism). A self-validating run must show an NSB of less than 10% of total binding.
References
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National Center for Biotechnology Information (NCBI). cyclo(glutamyl-alanyl-isoleucyl-leucyl-tryptophyl) MeSH Supplementary Concept Data. Available at:[Link]
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Reily, M. D., et al. "A conformational study by 1H NMR of a cyclic pentapeptide antagonist of endothelin." PubMed. Available at:[Link]
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Satoh, T., & Barlow, D. "Molecular Modelling of the Structures of Endothelin Antagonists. Identification of a Possible Structural Determinant for ET-A Receptor Binding." FEBS Letters. Available at:[Link]
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Kojiri, K., et al. "Endothelin-binding inhibitors, BE-18257A and BE-18257B. I. Taxonomy, fermentation, isolation and characterization." The Journal of Antibiotics (J-Stage). Available at:[Link]
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Nakajima, S., et al. "Endothelin-binding inhibitors, BE-18257A and BE-18257B. II. Structure determination." The Journal of Antibiotics. Available at:[Link]
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Science and Engineering Journal. Genomics and metabolomics-based assessment of the biosynthetic potential of the sponge-associated microorganism Streptomyces cacaoi strain R2A-843A from the Philippines. Available at:[Link]
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ResearchGate. One Pathway, Two Cyclic Non-Ribosomal Pentapeptides: Heterologous Expression of BE-18257 Antibiotics and Pentaminomycins from Streptomyces cacaoi CA-170360. Available at:[Link]
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